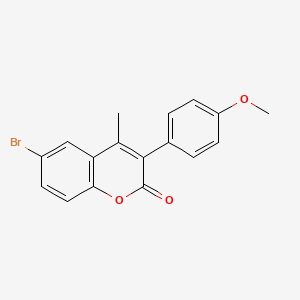

![molecular formula C17H13N3O2 B2579182 N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzofuran-2-carboxamide CAS No. 1396846-64-2](/img/structure/B2579182.png)

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzofuran-2-carboxamide, also known as GSK-3 inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This molecule is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in various cellular processes, including glycogen metabolism, cell proliferation, differentiation, and apoptosis.

Scientific Research Applications

- Application : The pyrazolo[1,5-a]pyrimidines (PPs) family, including compounds 4a–g, has been identified as strategic for optical applications. These compounds offer simpler and greener synthetic methods compared to other fluorophores. Their tunable photophysical properties, especially when electron-donating groups (EDGs) are present at position 7 on the fused ring, make them suitable for fluorescence imaging and sensing .

- Application : Pyrazolo[1,5-a]pyridine-containing compounds have been explored for their dopamine binding affinity. Understanding their interaction with dopamine receptors can aid in drug development for conditions like Parkinson’s disease .

- Application : Some pyrazolo[1,5-a]pyridine derivatives exhibit kinase inhibitory activity. These compounds could potentially serve as leads for developing targeted kinase inhibitors .

- Application : Certain pyrazolo[1,5-a]pyridine compounds have demonstrated significant inhibitory activity against tumor cells. For instance, compounds 14, 13, and 15 showed promising IC50 values compared to a control drug .

- Application : Researchers have developed a direct [3 + 2]-cycloaddition method to construct the pyrazolo[1,5-a]pyridine core while introducing a cyano group. This streamlined synthesis could facilitate the preparation of related compounds .

Fluorescent Probes and Imaging Agents

Dopamine Receptor Modulation

Kinase Inhibition

Antitumor Agents

One-Step Synthesis of Cyanated Pyrazolo[1,5-a]pyridines

Mechanism of Action

Target of Action

Compounds with similar structures have been found to inhibit cdk2, a protein kinase involved in regulating the cell cycle .

Mode of Action

If it acts similarly to related compounds, it may inhibit CDK2, thereby disrupting the cell cycle and potentially leading to cell death .

Biochemical Pathways

If it acts similarly to related compounds, it may affect the cell cycle regulation pathway by inhibiting CDK2 .

Result of Action

If it acts similarly to related compounds, it may lead to cell cycle disruption and potentially cell death .

properties

IUPAC Name |

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O2/c21-17(16-9-12-5-1-2-7-15(12)22-16)18-10-13-11-19-20-8-4-3-6-14(13)20/h1-9,11H,10H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGKNZJKFOHDSJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)NCC3=C4C=CC=CN4N=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzofuran-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-cyclopentyl-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2579110.png)

![4-{4-[(Benzoyloxy)imino]piperidino}-8-chloro-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2579112.png)

![N,N'-(piperazine-1,4-diylbis(propane-3,1-diyl))bis(2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide)](/img/structure/B2579113.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2579120.png)